3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (IUPAC name: this compound) is a benzamide derivative with the molecular formula C₁₇H₁₅FN₂O₂ and a molecular weight of 298.32 g/mol . Its structure features a fluorinated benzamide core linked to a 4-(2-oxopyrrolidin-1-yl)phenyl group. The compound’s ChemSpider ID is 782474, and it is registered under CAS RN 693832-60-9 .
Properties
IUPAC Name |
3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-4-1-3-12(11-13)17(22)19-14-6-8-15(9-7-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGJNFREJQCGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine atom and the pyrrolidinyl group requires specific reagents and conditions to ensure the desired substitutions occur efficiently. Common reagents used in these reactions include fluorinating agents and pyrrolidinyl derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H15FN2O2
Molecular Weight: 298.31 g/mol
IUPAC Name: 3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
PubChem CID: 894698
The compound features a fluorine atom, a benzamide moiety, and a pyrrolidinyl group, which contribute to its biological activity. The presence of the fluorine atom can enhance metabolic stability and influence the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzamides have been studied for their efficacy against various viral strains, including H5N1 influenza virus. These studies often involve evaluating the compounds' ability to inhibit viral replication and assessing their cytotoxicity in vitro .
Anticancer Potential
Benzamide derivatives are frequently explored for their anticancer properties. The structural characteristics of this compound may allow it to interfere with cancer cell proliferation by modulating key signaling pathways involved in tumor growth. Investigations into similar compounds have shown promising results in inhibiting cancer cell lines .
Synthesis and Biological Evaluation
Several studies have synthesized compounds related to this compound, assessing their biological activities through various assays:
- Synthesis Methodology: The synthesis often involves coupling reactions where the pyrrolidinyl moiety is introduced onto the benzamide backbone using standard coupling reagents such as HATU or EDC .
- Biological Assays: In vitro assays typically measure the compound's ability to inhibit viral replication or induce apoptosis in cancer cells, with results indicating varying degrees of efficacy depending on structural modifications .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Fluorine Position Matters : Ortho/meta fluorine substitution (e.g., ) impacts NMR interpretability and electronic properties, influencing binding to biological targets .
Pyrrolidinone vs. Heterocycles: The pyrrolidinone group in the target compound offers a balance between rigidity and solubility, unlike bulkier imidazopyrimidinyl or chromenone derivatives .
SAR Insights : Trifluoromethyl groups enhance antibacterial activity, but excessive steric bulk (e.g., ) may hinder target engagement .
Biological Activity
3-Fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.31 g/mol. The structure consists of a benzamide core substituted with a fluorine atom and a pyrrolidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.31 g/mol |
| Standard Purity | 98% |
The biological activity of this compound is primarily linked to its interaction with cholinesterase enzymes. Studies have shown that derivatives of benzamide can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the hydrolysis of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling.
Case Studies and Research Findings
- Cholinesterase Inhibition : In a study examining various benzamide derivatives, compounds similar to this compound were found to exhibit significant inhibition of AChE and BuChE. The most active compounds showed IC50 values comparable to tacrine, a known AChE inhibitor .
- Molecular Modeling Studies : Molecular docking simulations indicated that the compound fits well into the active sites of cholinesterases, suggesting that its structural components facilitate strong binding interactions .
- Selectivity : Some studies highlighted that certain derivatives exhibited selectivity towards AChE over BuChE, which could be beneficial for targeting specific neurological conditions such as Alzheimer's disease, where AChE inhibition is desired .
Table 2: Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Selectivity (AChE/BuChE) |
|---|---|---|
| Tacrine | 0.5 | - |
| This compound | TBD | TBD |
| Other Benzamide Derivative | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
